molecular formula C15H20BrNO3 B14762915 3-bromo-N-cyclohexyl-2,6-dimethoxybenzamide

3-bromo-N-cyclohexyl-2,6-dimethoxybenzamide

Cat. No.: B14762915
M. Wt: 342.23 g/mol
InChI Key: QPFQDRFMDIUIFR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-cyclohexyl-2,6-dimethoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-cyclohexyl-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis will produce 2,6-dimethoxybenzoic acid and cyclohexylamine .

Scientific Research Applications

3-bromo-N-cyclohexyl-2,6-dimethoxybenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-bromo-N-cyclohexyl-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally includes:

Comparison with Similar Compounds

Similar Compounds

    2,6-dimethoxybenzamide: Lacks the bromine atom and cyclohexyl group, resulting in different chemical and biological properties.

    3-bromo-2,6-dimethoxybenzamide: Similar structure but without the cyclohexyl group.

    N-cyclohexyl-2,6-dimethoxybenzamide: Similar structure but without the bromine atom

Uniqueness

3-bromo-N-cyclohexyl-2,6-dimethoxybenzamide is unique due to the combination of the bromine atom, cyclohexyl group, and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H20BrNO3

Molecular Weight

342.23 g/mol

IUPAC Name

3-bromo-N-cyclohexyl-2,6-dimethoxybenzamide

InChI

InChI=1S/C15H20BrNO3/c1-19-12-9-8-11(16)14(20-2)13(12)15(18)17-10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3,(H,17,18)

InChI Key

QPFQDRFMDIUIFR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Br)OC)C(=O)NC2CCCCC2

Origin of Product

United States

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